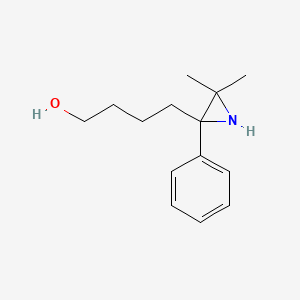
2-Aziridinebutanol, 3,3-dimethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aziridinebutanol, 3,3-dimethyl-2-phenyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an aziridine ring, a butanol chain, and a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinebutanol, 3,3-dimethyl-2-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethyl-2-phenylpropanal with aziridine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Aziridinebutanol, 3,3-dimethyl-2-phenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Aziridinebutanol, 3,3-dimethyl-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Aziridinebutanol, 3,3-dimethyl-2-phenyl- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Aziridinebutanol, 3,3-dimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in various applications, including drug design and chemical synthesis. The compound’s effects are mediated through its ability to modify the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Aziridineethanol: Similar structure but with an ethanol chain instead of butanol.
3,3-Dimethyl-2-phenylpropanol: Lacks the aziridine ring but has a similar phenyl and butanol structure.
Aziridine: The simplest aziridine compound without additional substituents.
Uniqueness
2-Aziridinebutanol, 3,3-dimethyl-2-phenyl- is unique due to the combination of its aziridine ring, phenyl group, and butanol chain. This unique structure imparts specific reactivity and properties that are not found in simpler or less substituted aziridines. The presence of the phenyl group enhances its stability and potential interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61686-95-1 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(3,3-dimethyl-2-phenylaziridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-13(2)14(15-13,10-6-7-11-16)12-8-4-3-5-9-12/h3-5,8-9,15-16H,6-7,10-11H2,1-2H3 |
InChI Key |
MOKKKWNQLQFLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)(CCCCO)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















